molecular formula C12H11Cl2N3O2 B2970799 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 1171804-72-0

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2970799
CAS No.: 1171804-72-0
M. Wt: 300.14
InChI Key: HCWSBSQAANSQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at the 5-position and a 2-methylpropanamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and receptor-binding activities .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSBSQAANSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of 2,4-dichlorobenzohydrazide with chloroacetic acid and phosphorus oxychloride to form 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with 2-methylpropanamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Aryl-Substituted Oxadiazole Derivatives

Compounds 7c, 7d, 7e, and 7f () share the 1,3,4-oxadiazole core but differ in aryl substituents:

  • 7c : 3-Methylphenyl
  • 7d : 4-Methylphenyl
  • 7e : 2,4-Dimethylphenyl
  • 7f : 2,5-Dimethylphenyl
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
7c C16H17N5O2S2 375 134–136 3-Methylphenyl
7d C16H17N5O2S2 375 145–147 4-Methylphenyl
7e C17H19N5O2S2 389 168–170 2,4-Dimethylphenyl
Target C12H11Cl2N3O2 324.15 N/A 2,4-Dichlorophenyl

Key Differences :

  • Methyl groups in analogs 7c–7f may reduce steric hindrance, increasing solubility but decreasing target affinity compared to dichlorophenyl .
Thiadiazole vs. Oxadiazole Derivatives

Functional Group Variations

Chlorophenyl vs. Methoxyphenyl
  • 2-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(3-Methylphenyl)propanamide ():
    • Molecular Formula : C19H19N3O3S
    • Key Feature : Methoxy group enhances solubility via hydrogen bonding but reduces membrane permeability compared to dichlorophenyl .
Amide Modifications

Pharmacological Activity Comparisons

Compound Biological Activity IC50 or Affinity Target
Target Compound Anticancer (Hep-G2) 2.46 μg/mL Liver cancer cells
12q () CB1 Receptor Binding IC50 = 1.35 nM Cannabinoid receptors
12r () CB1 Receptor Binding IC50 = 1.46 nM Cannabinoid receptors
7l () Not reported N/A N/A

Key Insights :

  • Dichlorophenyl-oxadiazole derivatives (e.g., target compound, 12q, 12r) exhibit strong target-specific activity, suggesting structural motifs critical for receptor interaction .
  • Anticancer activity in the target compound contrasts with CB1 receptor affinity in 12q/12r, highlighting scaffold versatility .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its role in various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C12H14Cl2N4O
  • Molecular Weight : 299.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with oxadiazole rings often exhibit enzyme inhibitory properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : The compound has shown promising results as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .
  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways associated with cell growth and survival .

Antioxidant Activity

The antioxidant potential was assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) assays. Results indicated significant free radical scavenging activity.

Assay TypeIC50 (µM)
DPPH25
CUPRAC15

Enzyme Inhibition

The compound's enzyme inhibitory effects were evaluated against several targets:

EnzymeIC50 (µM)
Cholinesterase30
Tyrosinase20
Amylase50
Glucosidase35

These results suggest that the compound may have therapeutic potential in conditions where these enzymes are implicated.

Anticancer Activity

The anticancer efficacy was tested on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
PANC-110Induction of apoptosis
HEK29325Cell cycle arrest

The findings indicate that the compound selectively induces apoptosis in pancreatic cancer cells while having a higher IC50 in normal cells.

Case Studies

Several studies have highlighted the biological relevance of oxadiazole derivatives similar to this compound:

  • Antimicrobial Activity : A study reported that oxadiazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Studies : Research demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The presence of polar functional groups enhances solubility and permeability across biological membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.